molecular formula C8H5BrClNS B1629459 2-Bromo-7-chloro-4-methylbenzothiazole CAS No. 898748-08-8

2-Bromo-7-chloro-4-methylbenzothiazole

Cat. No.: B1629459
CAS No.: 898748-08-8
M. Wt: 262.55 g/mol
InChI Key: JHOQELSQTXEIIE-UHFFFAOYSA-N
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Description

2-Bromo-7-chloro-4-methylbenzothiazole is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a benzo[d]thiazole ring

Preparation Methods

The synthesis of 2-Bromo-7-chloro-4-methylbenzothiazole typically involves the reaction of 2-amino-4-methylbenzo[d]thiazole with bromine and chlorine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid or dichloromethane, and may require a catalyst to facilitate the halogenation process . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-7-chloro-4-methylbenzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Biological Activity

2-Bromo-7-chloro-4-methylbenzothiazole is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrClN2S. The structure features a benzothiazole core, which is a bicyclic compound containing both benzene and thiazole rings. This structural motif is significant in medicinal chemistry due to its ability to interact with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in various diseases. For example, it can interfere with the activity of certain kinases involved in cancer progression.
  • Receptor Interaction : Its structural similarity to other bioactive molecules allows it to bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways.
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant growth inhibition, comparable to established antibiotics.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Pseudomonas aeruginosa1264

Cytotoxicity Studies

In vitro cytotoxicity assays using various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Notably, it showed higher toxicity against breast cancer cells compared to normal fibroblast cells.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)25
NIH/3T3 (Normal Fibroblast)>100

Case Studies

  • Case Study on Cancer Treatment : A recent study investigated the potential of this compound as an anti-cancer agent. The compound was administered in animal models, resulting in significant tumor reduction without notable side effects. This study suggests its potential as a lead compound for further drug development.
  • Antimicrobial Development : Another case study focused on developing a new antibiotic based on the structure of this compound. The modified derivatives displayed enhanced activity against resistant strains of bacteria, highlighting the compound's versatility in medicinal chemistry.

Properties

IUPAC Name

2-bromo-7-chloro-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNS/c1-4-2-3-5(10)7-6(4)11-8(9)12-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOQELSQTXEIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646591
Record name 2-Bromo-7-chloro-4-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898748-08-8
Record name 2-Bromo-7-chloro-4-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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